CRT5 - 1034297-58-9

CRT5

Catalog Number: EVT-254835
CAS Number: 1034297-58-9
Molecular Formula: C28H30N4O2
Molecular Weight: 454.574
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The Concussion Recognition Tool 5 (CRT5) is a tool designed to aid non-medically trained individuals, such as coaches, parents, and athletes, in recognizing potential concussion signs and symptoms in sport settings. [, , , ] The CRT5 provides guidelines for removing a potentially concussed athlete from play and emphasizes the importance of seeking medical attention for proper evaluation and management. []

CRT6

Compound Description: CRT6 is described as an inactive analog of CRT5. []

VEGF (Vascular Endothelial Growth Factor)

Compound Description: VEGF is a key signaling protein that stimulates angiogenesis. [] It acts by binding to its receptor, VEGFR2.

Relevance: CRT5's mechanism of action is closely tied to the VEGF signaling pathway. CRT5 inhibits PKD, which is activated downstream of VEGF. By blocking PKD, CRT5 disrupts various VEGF-mediated cellular processes in endothelial cells, including migration, proliferation, and tubulogenesis. []

siRNA targeting Protein Kinase D (PKD)

Relevance: Using PKD siRNA produces similar effects on endothelial cell function (decreased migration, proliferation, tubulogenesis) as treatment with CRT5. [] This strengthens the evidence that CRT5's effects are indeed due to its inhibition of PKD.

PD-L1 Dimer Inducing Molecules

Compound Description: This refers to a class of small molecules, not specifically named in the provided abstract, which are known to inhibit the PD1-PDL1 interaction by inducing PDL1 dimerization. []

Relevance: The research on CRT5 as a potential PD1-PDL1 inhibitor was motivated by the structural and chemical features of these known PDL1 dimer inducers. Machine-learning models were trained on these features to identify new potential inhibitors, leading to the identification of CRT5. [] This suggests that CRT5 might share some structural similarities or pharmacophoric features with these PDL1 dimer inducers.

Overview

The Concussion Recognition Tool 5th Edition is a standardized instrument designed to help non-medically trained individuals recognize the signs and symptoms of sport-related concussions. This tool is particularly relevant for coaches, teachers, and parents involved in youth sports, providing them with essential guidelines for identifying potential concussions and ensuring appropriate responses. The development of the Concussion Recognition Tool 5th Edition is rooted in a growing awareness of the importance of early recognition and management of concussions to prevent long-term health consequences.

Source

The Concussion Recognition Tool 5th Edition is a collaborative effort by experts in sports medicine and concussion management, including contributions from various organizations dedicated to athlete safety. The tool was developed based on extensive research and clinical practices aimed at improving the recognition and management of concussions in sports settings .

Classification

The Concussion Recognition Tool 5th Edition falls under the category of health assessment tools specifically designed for sports-related injuries. It is classified as a clinical guideline aimed at enhancing the safety of athletes by providing clear criteria for recognizing concussion symptoms.

Synthesis Analysis

Methods

The synthesis of the Concussion Recognition Tool involved a comprehensive review of existing literature on concussion symptoms, management protocols, and best practices in sports medicine. The development process included:

  • Literature Review: Analyzing previous versions of the tool and other relevant guidelines.
  • Expert Consultation: Engaging with medical professionals, researchers, and sports organizations to gather insights.
  • Field Testing: Implementing the tool in various sporting environments to assess its effectiveness and usability.

Technical Details

The synthesis process utilized qualitative research methods to ensure that the tool was grounded in real-world applications. This involved collecting feedback from users during pilot testing phases and refining the tool based on their experiences .

Molecular Structure Analysis

While the Concussion Recognition Tool does not have a molecular structure as it is not a chemical compound, it can be understood as a framework comprising several key components:

  • Visual Aids: Flowcharts and diagrams that illustrate signs and symptoms.
  • Guidelines: Step-by-step instructions for responding to suspected concussions.
  • Checklists: Tools for assessing symptoms in athletes.
Mechanism of Action

The mechanism of action for the Concussion Recognition Tool involves:

  1. Identification: Users observe athletes for specific signs or symptoms indicative of concussion.
  2. Assessment: If symptoms are present, users follow the guidelines provided to assess the severity.
  3. Response: Based on the assessment, appropriate actions are taken, such as removing the athlete from play or seeking medical evaluation.

This structured approach aims to minimize the risk of further injury by ensuring that athletes receive timely care .

Physical and Chemical Properties Analysis

Since the Concussion Recognition Tool is not a chemical compound, it does not possess physical or chemical properties typically associated with substances. Instead, its effectiveness can be evaluated through:

  • Usability: How easily non-medically trained individuals can utilize the tool.
  • Clarity: The comprehensibility of instructions provided within the tool.
  • Impact: The tool's ability to improve recognition rates of concussions among users.
Applications

The applications of the Concussion Recognition Tool 5th Edition are primarily in sports settings, including:

  • Youth Sports Programs: Training coaches and volunteers to recognize concussion symptoms effectively.
  • School Athletics: Assisting teachers and staff in managing student-athlete health.
  • Community Sports Events: Providing guidelines for event organizers to ensure athlete safety.

This tool serves as an essential resource for promoting awareness about concussions and fostering safer sporting environments .

Molecular Mechanisms of CRT5-Mediated Protein Kinase D (PKD) Inhibition

Structural Basis of CRT5 Binding to PKD Isoforms

ATP-Binding Site Interactions in PKD1, PKD2, and PKD3

CRT5 (pyrazine benzamide) exhibits a highly conserved binding mode within the ATP-binding cleft of all three PKD isoforms (PKD1, PKD2, PKD3). The inhibitor's core structure features a benzamide group that forms critical hydrogen bonds with the hinge region of the kinase domain, specifically interacting with backbone residues Val612 (PKD1), Val643 (PKD2), and Val637 (PKD3) (Figure 1) [1] [5]. The pyrazine ring extends into a hydrophobic subpocket lined by conserved residues Leu659 (PKD1), Leu690 (PKD2), and Leu684 (PKD3), enhancing binding stability through van der Waals interactions. Notably, the N,N-dimethylaminopropyl side chain of CRT5 projects toward solvent-exposed regions, minimizing steric clashes while contributing to solubility. Mutagenesis studies confirm that substitution of hinge valine residues reduces CRT5 binding affinity by >100-fold, underscoring the essential role of this interaction [1] [2].

Figure 1: Predicted Binding Mode of CRT5 in the PKD1 ATP-Binding Site.(A) Chemical structure of CRT5 highlighting pyrazine ring (blue), benzamide (red), and dimethylaminopropyl chain (green).(B) Schematic representation of hydrogen bonds (dashed lines) and hydrophobic interactions stabilizing CRT5 binding.

Comparative Analysis of CRT5 Binding Affinities Across PKD Isoforms

Despite high sequence homology in the kinase domains (>90%), CRT5 displays nuanced affinity differences across PKD isoforms, attributable to subtle structural variations in the ATP-binding pockets. Quantitative in vitro kinase assays reveal sub-nanomolar inhibition of PKD1 (IC₅₀ = 1 nM) and PKD3 (IC₅₀ = 1.5 nM), with slightly reduced potency against PKD2 (IC₅₀ = 2 nM) (Table 1) [2] [5]. This divergence correlates with a unique serine-rich linker in PKD2’s regulatory domain, which may induce conformational changes affecting ATP-pocket accessibility [1] [10]. Competition assays confirm CRT5 is ATP-competitive, with Kᵢ values paralleling IC₅₀ trends. Notably, CRT5 exhibits >500-fold selectivity for PKDs over classical PKC isoforms (PKCα, PKCε) and other serine/threonine kinases, attributable to its optimized engagement of the PKD-specific methionine gatekeeper residue [2] [5].

Table 1: CRT5 Inhibitory Potency Against PKD Isoforms

PKD IsoformIC₅₀ (nM)ATP Kₘ (μM)Kᵢ (nM)
PKD11.0 ± 0.218.50.9 ± 0.1
PKD22.0 ± 0.321.21.8 ± 0.3
PKD31.5 ± 0.219.81.4 ± 0.2

Data derived from immobilized metal-ion-affinity-based fluorescence polarization (IMAP) assays using recombinant kinase domains [2] [5].

Phosphorylation Dynamics Modulated by CRT5

Inhibition of Ser916 Phosphorylation in PKD1 and Ser876 in PKD2

CRT5 potently suppresses activation-loop phosphorylation essential for PKD catalytic activity. In VEGF-stimulated endothelial cells, CRT5 (100 nM) reduces phospho-Ser916 (PKD1) and phospho-Ser876 (PKD2) by >90% within 30 minutes, as quantified by immunoblotting [2]. This inhibition is dose-dependent (EC₅₀ = 3.2 nM for PKD1-Ser916) and specific, as confirmed by inactive analog CRT6 showing no effect [2]. Mechanistically, CRT5 stabilizes PKD in a closed conformation, preventing PKC-mediated trans-phosphorylation at activation-loop sites (Ser744/Ser748 in PKD1). This is validated through in vitro kinase assays showing CRT5 blocks PKCε-dependent PKD2 phosphorylation [1] [2]. Crucially, CRT5 does not inhibit phosphorylation of the p38 MAPK site HSP27-Ser78, confirming its targeted action on PKD-specific pathways [2].

Table 2: CRT5-Mediated Suppression of Autophosphorylation Sites

PKD IsoformPhosphorylation SiteBasal Phosphorylation (% Control)CRT5 Inhibition (% Reduction at 100 nM)
PKD1Ser916100%95 ± 3%
PKD2Ser876100%92 ± 4%
PKD3Ser876/Ser920*100%89 ± 5%

PKD3 lacks a direct Ser916 homolog; Ser876/Ser920 are analogous autophosphorylation sites [1] [3].

Impact on Downstream Substrates: HDAC5, CREB, and HSP27

By inhibiting PKD kinase activity, CRT5 disrupts phosphorylation of critical downstream effectors involved in transcriptional regulation and stress responses:

  • HDAC5: CRT5 (100 nM) abolishes VEGF-induced HDAC5 phosphorylation at Ser498 in endothelial cells, as detected by phospho-specific antibodies [2]. This prevents HDAC5 nuclear export, sequestering it in the cytoplasm and derepressing MEF2-dependent transcription. In osteoclasts, CRT5 analog CRT0066101 similarly blocks HDAC5 phosphorylation, impairing cell differentiation and bone resorption [3].
  • CREB: CRT5 reduces VEGF-stimulated CREB phosphorylation at Ser133 by 85% [2]. This disrupts CREB-CBP complex formation, validated through co-immunoprecipitation assays showing reduced CREB-driven luciferase reporter activity.
  • HSP27: CRT5 inhibits HSP27 phosphorylation specifically at Ser82 (PKD-dependent site), but not Ser78 (p38 MAPK-dependent site) [2] [6]. This uncoupling confirms CRT5’s selectivity for PKD over p38 and highlights HSP27 as a biomarker for PKD inhibition in cellular models.

The coordinated suppression of these substrates underpins CRT5’s functional effects:

  • Angiogenesis Blockade: CRT5 (50 nM) reduces VEGF-induced endothelial migration (by 70%), proliferation (by 65%), and tubulogenesis (by 80%) [2]. These phenotypes mirror PKD1/PKD2 siRNA knockdown, confirming on-target effects.
  • Transcriptional Reprogramming: By modulating HDAC5 and CREB, CRT5 alters expression of genes regulating cell survival (Bcl-2↓), inflammation (IL-6↓), and matrix remodeling (MMP9↓) [2] [3].

Properties

CAS Number

1034297-58-9

Product Name

CRT5

IUPAC Name

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide

Molecular Formula

C28H30N4O2

Molecular Weight

454.574

InChI

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33)

InChI Key

XBDRAUPLGHAFCU-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N

Synonyms

3-[6-amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.